inerminoside A1 inerminoside A1
Brand Name: Vulcanchem
CAS No.: 155656-95-4
VCID: VC0235596
InChI: InChI=1S/C21H32O14/c1-20(29)3-2-8-9(16(27)28)5-31-17(11(8)20)35-18-14(13(25)12(24)10(4-22)33-18)34-19-15(26)21(30,6-23)7-32-19/h5,8,10-15,17-19,22-26,29-30H,2-4,6-7H2,1H3,(H,27,28)
SMILES: CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O
Molecular Formula: C5H6N4O2S
Molecular Weight: 508.5 g/mol

inerminoside A1

CAS No.: 155656-95-4

Main Products

VCID: VC0235596

Molecular Formula: C5H6N4O2S

Molecular Weight: 508.5 g/mol

inerminoside A1 - 155656-95-4

CAS No. 155656-95-4
Product Name inerminoside A1
Molecular Formula C5H6N4O2S
Molecular Weight 508.5 g/mol
IUPAC Name 1-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
Standard InChI InChI=1S/C21H32O14/c1-20(29)3-2-8-9(16(27)28)5-31-17(11(8)20)35-18-14(13(25)12(24)10(4-22)33-18)34-19-15(26)21(30,6-23)7-32-19/h5,8,10-15,17-19,22-26,29-30H,2-4,6-7H2,1H3,(H,27,28)
Standard InChIKey AMVJBPWDFCUNOH-UHFFFAOYSA-N
SMILES CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O
Canonical SMILES CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O
Synonyms 2'-O-(beta-D-apiofuranosyl)mussaenosidic acid
inerminoside A1
PubChem Compound 190813
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator